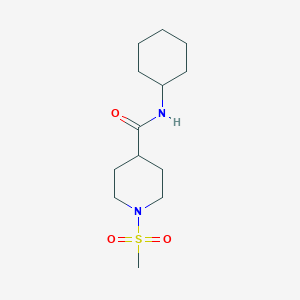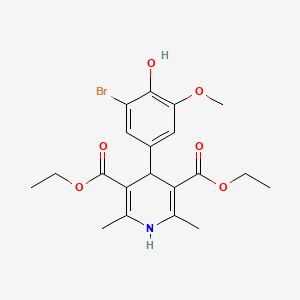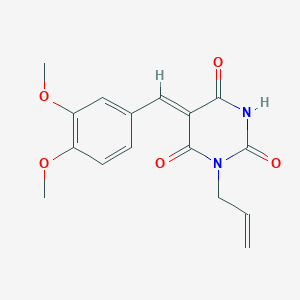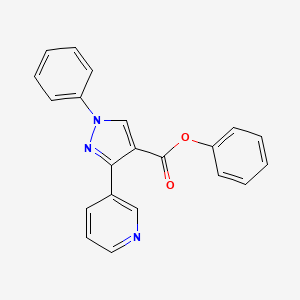
N-(3-methoxyphenyl)-2-(trifluoromethyl)benzamide
Vue d'ensemble
Description
N-(3-methoxyphenyl)-2-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C15H12F3NO2 and its molecular weight is 295.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 295.08201311 g/mol and the complexity rating of the compound is 359. The solubility of this chemical has been described as >44.3 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Structural Analysis and Theoretical Modeling
- Structural Description and Antioxidant Activity: A related compound, 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide, was analyzed using X-ray diffraction and density functional theory (DFT), indicating its potential in molecular geometry studies and antioxidant properties (Demir et al., 2015).
Corrosion Inhibition
- Corrosion Inhibition in Mild Steel: N-Phenyl-benzamide derivatives, including methoxy substituents, demonstrated significant inhibition efficiency against mild steel corrosion, showing their potential application in material sciences (Mishra et al., 2018).
Hydrolysis Mechanisms
- Alkaline Hydrolysis Mechanisms: The alkaline hydrolysis mechanisms of N-(2-methoxyphenyl) benzamide were investigated using DFT, revealing insights into reaction channels and the role of water molecules, which could be relevant for understanding chemical reactions and synthesis pathways (Jin et al., 2011).
Molecular Imaging
- Radioiodinated Derivatives for Melanoma Imaging: Research on radioiodinated N-(dialkylaminoalkyl)benzamides, which may include similar compounds, has shown promise for melanoma imaging, highlighting the potential of benzamides in medical diagnostics (Eisenhut et al., 2000).
Synthesis and Characterization
- Synthetic Approaches and Characterization: The synthesis and characterization of benzamide derivatives, including those with methoxy and trifluoromethyl groups, provide foundational knowledge for chemical synthesis and molecular analysis (Priya et al., 2006).
Potential Therapeutic Applications
- Antiplasmodial Activities: N-acylated furazan-3-amine benzamides, which may share structural similarities, were found to have significant activity against Plasmodium falciparum, suggesting potential therapeutic applications in malaria treatment (Hermann et al., 2021).
Orientations Futures
The future directions for research and development involving “N-(3-methoxyphenyl)-2-(trifluoromethyl)benzamide” would depend on its properties and potential applications. Given the importance of the trifluoromethyl group in pharmaceuticals, agrochemicals, and materials , it’s likely that compounds like this could have interesting and valuable uses.
Propriétés
IUPAC Name |
N-(3-methoxyphenyl)-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3NO2/c1-21-11-6-4-5-10(9-11)19-14(20)12-7-2-3-8-13(12)15(16,17)18/h2-9H,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHNDCJFNRIXYPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00357182 | |
| Record name | Benzamide, N-(3-methoxyphenyl)-2-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00357182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24807474 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
68658-76-4 | |
| Record name | Benzamide, N-(3-methoxyphenyl)-2-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00357182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4E)-1-(3,4-dichlorophenyl)-4-[(E)-3-(furan-2-yl)prop-2-enylidene]pyrazolidine-3,5-dione](/img/structure/B5809673.png)


![N~1~-(4-{[4-(Propylsulfonyl)benzyl]oxy}phenyl)acetamide](/img/structure/B5809716.png)
METHANONE](/img/structure/B5809722.png)

![4-({[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}methyl)benzoic acid](/img/structure/B5809730.png)
![2-[2-(3,4-dimethylanilino)-2-oxoethyl]sulfanyl-N-phenylacetamide](/img/structure/B5809737.png)

![(1,3-Dioxobenzo[de]isoquinolin-2-yl) 2-methylbenzoate](/img/structure/B5809751.png)
![2-{[3-(2-FURYLMETHYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL]SULFANYL}ACETAMIDE](/img/structure/B5809752.png)

![8-CHLORO-7-[(2,5-DIMETHYLPHENYL)METHOXY]-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE](/img/structure/B5809762.png)
